Dimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)-lambda6-sulfanone
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Overview
Description
Dimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)-lambda6-sulfanone is an organosulfur compound featuring a boron-containing dioxaborolane group. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)-lambda6-sulfanone typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable phenyl imine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.
Substitution: The dioxaborolane group can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, sulfides, and various substituted aromatic compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)-lambda6-sulfanone has a wide range of scientific research applications:
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Dimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a reactive intermediate in organic synthesis. Its boron-containing dioxaborolane group plays a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
4,4’-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde: A compound with a similar dioxaborolane group used in the synthesis of aggregation-induced emission molecules.
1,1-Dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea: Another compound featuring the dioxaborolane group, used in various organic synthesis applications.
Uniqueness
Dimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imino)-lambda6-sulfanone is unique due to its combination of a boron-containing dioxaborolane group and a sulfur-containing imino group. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C14H22BNO3S |
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Molecular Weight |
295.2 g/mol |
IUPAC Name |
dimethyl-oxo-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-λ6-sulfane |
InChI |
InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-8-7-9-12(10-11)16-20(5,6)17/h7-10H,1-6H3 |
InChI Key |
ZWTPQHJDFHVQLM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N=S(=O)(C)C |
Origin of Product |
United States |
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